4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol
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Overview
Description
4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of dry solvents like dimethylformamide (DMF) under microwave irradiation at elevated temperatures .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, focus on optimizing yield and purity while minimizing waste and cost. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendly nature and reduced toxicity .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(3-formylisoxazol-5-yl)-2-methylphenol, while reduction of the isoxazole ring can produce 4-(3-(hydroxymethyl)isoxazoline-5-yl)-2-methylphenol .
Scientific Research Applications
4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3-(Hydroxymethyl)isoxazol-5-yl)-2-methylphenol include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound found in certain mushrooms.
Ibotenic Acid: Another psychoactive compound with an isoxazole ring
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the hydroxymethyl group and the methylphenol moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]-2-methylphenol |
InChI |
InChI=1S/C11H11NO3/c1-7-4-8(2-3-10(7)14)11-5-9(6-13)12-15-11/h2-5,13-14H,6H2,1H3 |
InChI Key |
YQPQDLHOVWYSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=NO2)CO)O |
Origin of Product |
United States |
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